molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1354972
Key on ui cas rn: 86718-01-6
M. Wt: 176.17 g/mol
InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
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Patent
US08895745B2

Procedure details

To a solution of Methyl imidazo[1,2-a]pyridine-7-carboxylate (3.8 g, 21.6 mmol, 1.0 equiv) in DMF (20 ml) was added N-iodosuccinimide (5.8 g, 26 mmol, 1.2 equiv) and the resulting mixture was stirred for 2 h at room temperature. The brown slurry was diluted with water, 10% w/v sodium thiosulfate and sodium carbonate (1M) and the resulting white solid was removed by filtration, washed with ether and dried to afford 4.7 g of product. MS: [M+H]+ 303; 1H NMR (400 MHz, Me-d3-OD): 8.44 (1H, d), 8.25 (1H, s), 7.88 (1H, s), 7.61 (1H, dd), 3.95 (3H, s).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][C:5]=12.[I:14]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.O>[I:14][C:3]1[N:4]2[CH:9]=[CH:8][C:7]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][C:5]2=[N:1][CH:2]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
N=1C=CN2C1C=C(C=C2)C(=O)OC
Name
Quantity
5.8 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting white solid was removed by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CN=C2N1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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